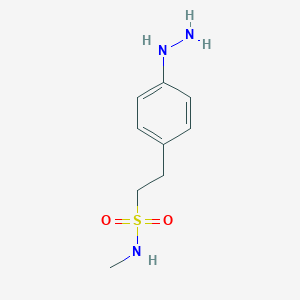

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is an organic compound with significant potential in various scientific fields It is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide typically involves the reaction of 4-hydrazinylphenyl derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Azo and azoxy compounds.

Reduction: Hydrazones and other reduced derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

Applications De Recherche Scientifique

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mécanisme D'action

The mechanism of action of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole: Known for its antimicrobial and antioxidant activities.

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: Used in the synthesis of covalent organic frameworks (COFs) and has applications in dye absorption and photocatalytic reactions.

Uniqueness

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide stands out due to its unique combination of a hydrazinyl group and an ethanesulfonamide moiety, which imparts distinct chemical reactivity and biological activity

Activité Biologique

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, also known as a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a phenyl ring and an ethanesulfonamide moiety. Its potential applications span various therapeutic areas, particularly in oncology and infectious diseases.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modulation of their activity. This compound has been identified as a kinase inhibitor , making it a candidate for cancer therapy by interfering with signaling pathways that promote tumor growth .

Key Mechanisms:

- Enzyme Inhibition : It inhibits specific kinases involved in cancer cell proliferation.

- Redox Reactions : The compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer types, including:

- Colorectal Cancer

- Non-Small Cell Lung Cancer

These findings suggest that the compound may disrupt the growth and survival of cancer cells through its kinase inhibition properties .

Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for possible antiviral effects. Preliminary research indicates that it may interfere with viral replication mechanisms, although further studies are necessary to establish its efficacy and mechanism in this context.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Hydrazinylbenzenesulfonamide hydrochloride | 0.63 | Directly related sulfonamide structure |

| 4-Amino-N-methylbenzenemethanesulfonamide | 0.89 | Exhibits similar biological activities |

| 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride | 0.81 | Different scaffold but similar functionality |

| 2-(4-Aminophenyl)-N-methylethanesulfonamide | 0.77 | Shares phenyl and sulfonamide groups |

| 3-Hydrazinylbenzenesulfonamide | 0.61 | Related hydrazine structure |

This table illustrates the structural similarities and differences that contribute to the distinct biological activities observed in this compound compared to related compounds.

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves reacting 4-hydrazinophenyl derivatives with ethanesulfonyl chloride under basic conditions.

-

Case Studies :

- A study demonstrated its effectiveness in inhibiting tumor growth in xenograft models of colorectal cancer.

- Another investigation highlighted its potential as a lead compound for developing new antiviral agents.

Propriétés

IUPAC Name |

2-(4-hydrazinylphenyl)-N-methylethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZBHURGHJQGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC=C(C=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436475 |

Source

|

| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121679-30-9 |

Source

|

| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.